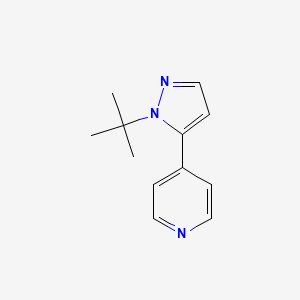
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromopyridine with tert-butylhydrazine to form the pyrazole ring, followed by cyclization to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole-pyridine compounds.
Aplicaciones Científicas De Investigación
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The pyrazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylpyridine: A similar compound with a pyridine ring substituted with a tert-butyl group.
1-tert-Butyl-1H-pyrazole: A compound with a pyrazole ring substituted with a tert-butyl group.
Uniqueness
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
1269291-15-7 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.273 |
Nombre IUPAC |
4-(2-tert-butylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h4-9H,1-3H3 |
Clave InChI |
DAUIPKGBDFZZKO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=CC=N1)C2=CC=NC=C2 |
Sinónimos |
4-(1-tert-butyl-1H-pyrazol-5-yl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















